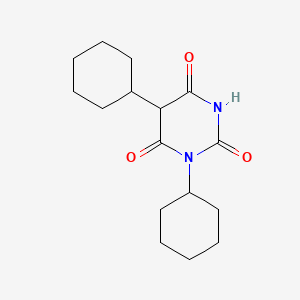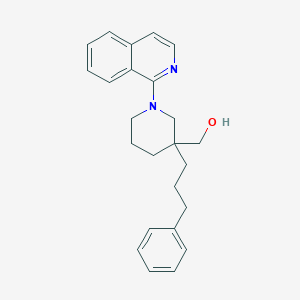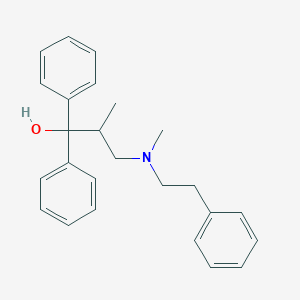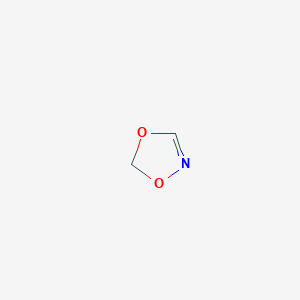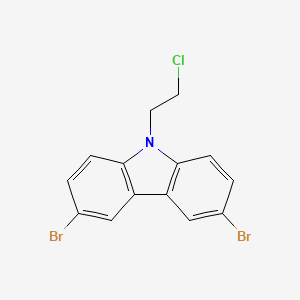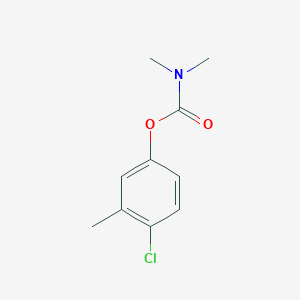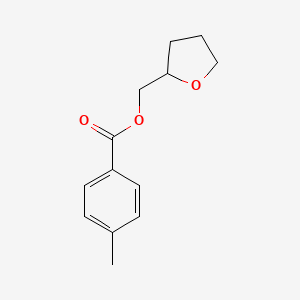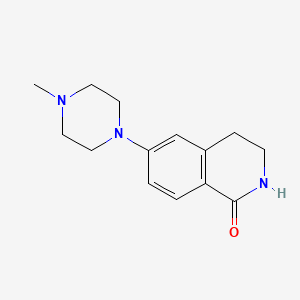
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic compound that features a piperazine ring fused to an isoquinoline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the aza-Michael addition between a protected diamine and an in situ generated sulfonium salt . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve large-scale synthesis using the aforementioned cyclization techniques, optimized for yield and purity.
化学反応の分析
Types of Reactions
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, which can modify the compound’s activity.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol derivative, while substitution could introduce new functional groups such as halides or alkyl groups .
科学的研究の応用
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. For example, it may act on the central nervous system by modulating neurotransmitter receptors or ion channels. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
4-[(4-Methyl-1-piperazinyl)methyl]benzylamine: This compound shares the piperazine moiety and has similar biological activities.
6-(4-methyl-1-piperazinyl)morphanthridine: Known for its sedative and sleep-promoting properties, this compound also features a piperazine ring.
Uniqueness
6-(4-methyl-1-piperazinyl)-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
888226-98-0 |
|---|---|
分子式 |
C14H19N3O |
分子量 |
245.32 g/mol |
IUPAC名 |
6-(4-methylpiperazin-1-yl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C14H19N3O/c1-16-6-8-17(9-7-16)12-2-3-13-11(10-12)4-5-15-14(13)18/h2-3,10H,4-9H2,1H3,(H,15,18) |
InChIキー |
GTJYFOUTBGWKRK-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C(=O)NCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanone, 1-[2-nitro-4-(trifluoromethyl)phenoxy]-](/img/structure/B14750425.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)
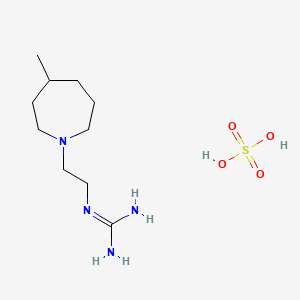

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
